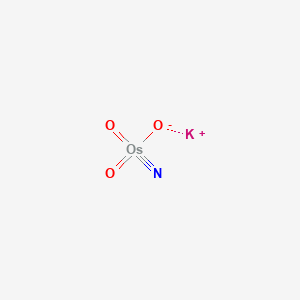
Cytarabine ocfosfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytarabine ocfosphate is a pyrimidine ribonucleoside monophosphate.
Applications De Recherche Scientifique
Treatment Efficacy in Leukemia and Lymphoma
Cytarabine ocfosfate, also known as YNK01, is a novel prodrug of cytosine arabinoside (araC) with demonstrated efficacy in various hematologic malignancies. It exhibits a prolonged release of araC from hepatocytes into the systemic circulation, significantly enhancing its half-life. This characteristic leads to prolonged exposure of leukemic cells to the antineoplastic agent, suggesting its potential utility in treating chronic lymphocytic leukemia (CLL) and other blood cancers. In a case of refractory CLL, cytarabine ocfosfate induced a notable reduction in lymphocytosis, thrombocytopenia, and progressive B-symptoms, leading to ongoing partial remission (Braess et al., 1996). Furthermore, its efficacy has been observed in myelodysplastic syndrome, acute myelogenous leukemia (AML), and other leukemia types, with patients achieving remission or good response, indicating its potential as a valuable therapeutic option in these conditions (Nishi et al., 1996), (Inaba et al., 1994).
Prodrug Strategies and Delivery Systems
The development of cytarabine prodrugs and delivery systems is pivotal in enhancing its half-life, stability, and delivery, overcoming the limitations of traditional cytarabine therapy. Strategies like amino acid conjugate ValCytarabine and fatty acid derivative CP-4055 have been investigated, showing promise in treating leukemia and solid tumors. Additionally, liposomal formulations such as DepoCyt have gained approval for lymphomatous meningitis treatment. These advancements indicate the potential of cytarabine prodrugs and delivery systems in providing more effective cancer therapy (Chhikara & Parang, 2010).
Pharmacogenomic Biomarkers and Drug Formulations
Recent studies have highlighted the importance of pharmacogenomic biomarkers in predicting the response to cytarabine-based treatments. Variability in clinical response to leukemia and lymphoma treatments among patients may be associated with genetic variants related to metabolic enzymes, influencing the intracellular accumulation and retention of Ara-CTP. Understanding these biomarkers can significantly impact the routine management of blood cancers, helping clinicians in predicting responses to cytarabine-based therapies. Moreover, new drug formulations with optimized pharmacokinetics are under development, indicating the potential for improved therapeutic profiles (Di Francia et al., 2021).
Propriétés
Numéro CAS |
65093-40-5 |
|---|---|
Nom du produit |
Cytarabine ocfosfate |
Formule moléculaire |
C27H49N3NaO8P |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |
InChI |
InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |
Clé InChI |
JOJYUFGTMHSFEE-YONYXQDTSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Synonymes |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



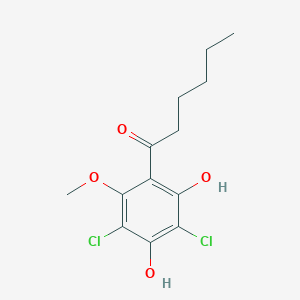
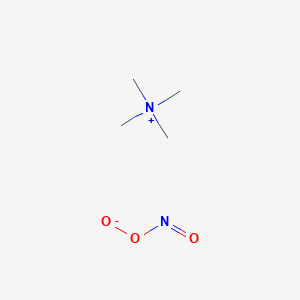
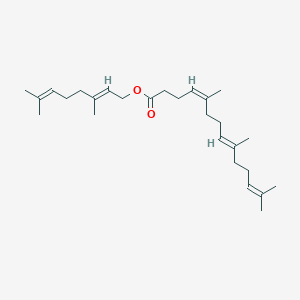
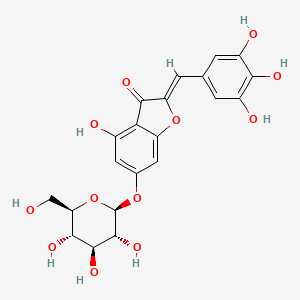
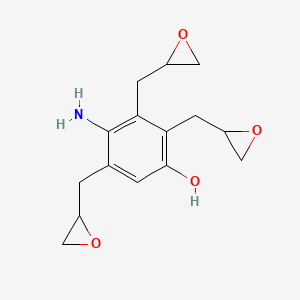
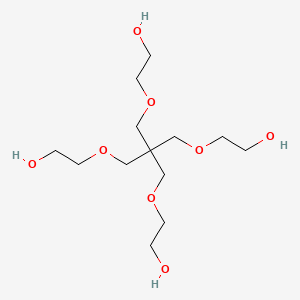
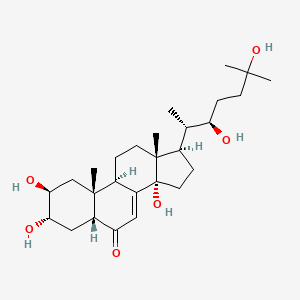

![(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione](/img/structure/B1260485.png)




